molecular formula C8H5BrN2O2 B14559456 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- CAS No. 61997-20-4

4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo-

Cat. No.: B14559456
CAS No.: 61997-20-4
M. Wt: 241.04 g/mol
InChI Key: YQPGZHKJXYANOB-UHFFFAOYSA-N
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Description

4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- is a heterocyclic compound that features a pyrano-pyridinone core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and bromo substituents on the pyrano-pyridinone ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- typically involves multi-component reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence, which creates multiple bonds and rings in a single step . This method is efficient and can be performed under mild conditions without the need for extensive purification steps.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by modifying the reaction conditions to accommodate larger quantities of starting materials. The process involves optimizing parameters such as temperature, solvent, and reaction time to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which can be useful in various applications.

    Cyclization Reactions: The amino group can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as potassium carbonate (K₂CO₃) and catalysts like palladium on carbon (Pd/C). Reaction conditions typically involve moderate temperatures and solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrano-pyridinone derivatives, while cyclization reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism by which 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo- stands out due to the presence of both amino and bromo substituents, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications .

Properties

CAS No.

61997-20-4

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-amino-3-bromopyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H5BrN2O2/c9-6-7(12)4-3-11-2-1-5(4)13-8(6)10/h1-3H,10H2

InChI Key

YQPGZHKJXYANOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C(C2=O)Br)N

Origin of Product

United States

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